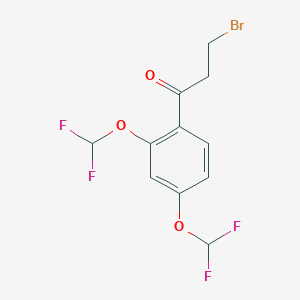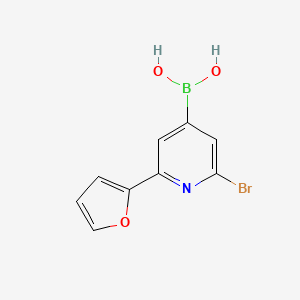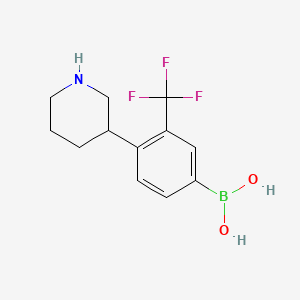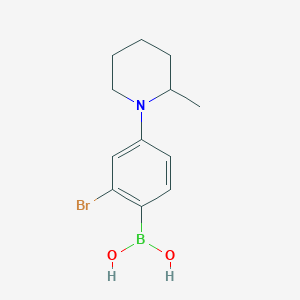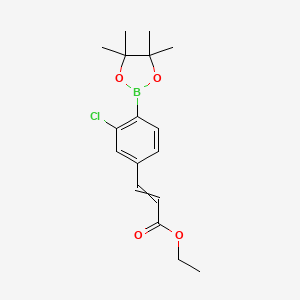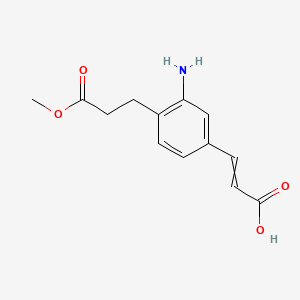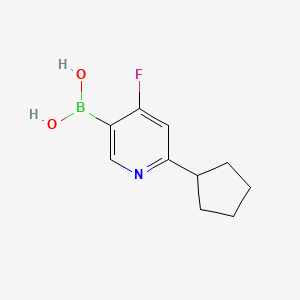
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
(6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide, resulting in the oxidative addition of the halide to the palladium.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar in structure but lacks the cyclopentyl group.
4-Fluoropyridin-3-yl Boronic Acid: Another similar compound used in various chemical reactions.
Uniqueness: (6-Cyclopentyl-4-fluoropyridin-3-yl)boronic acid is unique due to the presence of the cyclopentyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature may provide advantages in specific synthetic applications and enhance its utility in research and industrial processes.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
(6-cyclopentyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-10(7-3-1-2-4-7)13-6-8(9)11(14)15/h5-7,14-15H,1-4H2 |
InChI Key |
LDTKPGQJEHELCW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


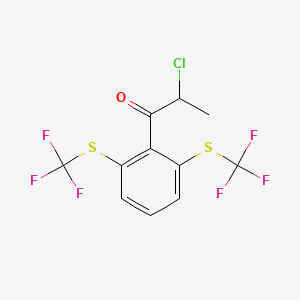
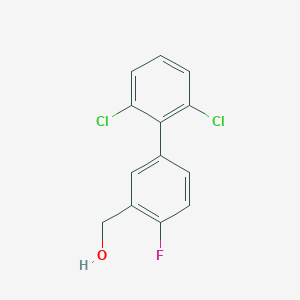
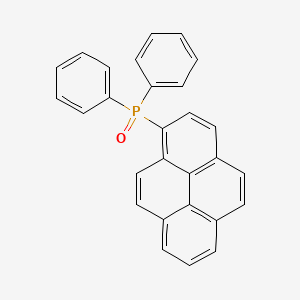
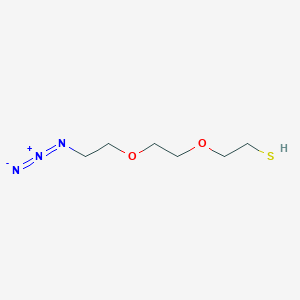
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)

